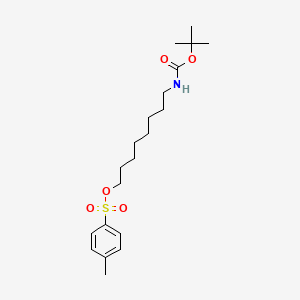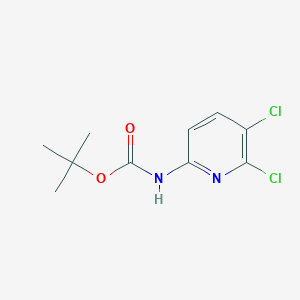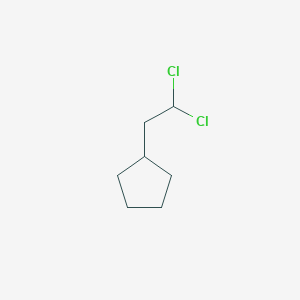
(2,2-Dichloroethyl)cyclopentane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2,2-Dichloroethyl)cyclopentane is an organic compound with the molecular formula C7H12Cl2. It is a derivative of cyclopentane, where a 2,2-dichloroethyl group is attached to the cyclopentane ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (2,2-Dichloroethyl)cyclopentane typically involves the chlorination of cyclopentane followed by the introduction of the dichloroethyl group. One common method is the reaction of cyclopentane with chlorine gas under UV light to form 2-chlorocyclopentane. This intermediate is then reacted with ethylene dichloride in the presence of a Lewis acid catalyst to yield this compound .
Industrial Production Methods: Industrial production of this compound may involve continuous processes where cyclopentane is chlorinated in a controlled environment. The reaction conditions, such as temperature, pressure, and the presence of catalysts, are optimized to maximize yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: (2,2-Dichloroethyl)cyclopentane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, such as hydroxide ions, leading to the formation of alcohols.
Reduction Reactions: The compound can be reduced to form (2-chloroethyl)cyclopentane or ethylcyclopentane.
Oxidation Reactions: Oxidation can lead to the formation of cyclopentanone derivatives.
Common Reagents and Conditions:
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst.
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Major Products:
Substitution: (2-Hydroxyethyl)cyclopentane.
Reduction: (2-Chloroethyl)cyclopentane, ethylcyclopentane.
Oxidation: Cyclopentanone derivatives.
Applications De Recherche Scientifique
(2,2-Dichloroethyl)cyclopentane has diverse applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (2,2-Dichloroethyl)cyclopentane involves its interaction with molecular targets through its dichloroethyl group. The chlorine atoms can participate in electrophilic reactions, making the compound reactive towards nucleophiles. This reactivity is exploited in various chemical transformations and biological interactions. The pathways involved include nucleophilic substitution and reduction-oxidation reactions .
Comparaison Avec Des Composés Similaires
(2-Chloroethyl)cyclopentane: Similar structure but with one less chlorine atom.
Ethylcyclopentane: Lacks the chlorine atoms, making it less reactive.
Cyclopentane: The parent compound, which is less reactive due to the absence of the dichloroethyl group
Uniqueness: (2,2-Dichloroethyl)cyclopentane is unique due to the presence of two chlorine atoms on the ethyl group, which significantly enhances its reactivity compared to similar compounds. This increased reactivity makes it valuable in synthetic chemistry and various industrial applications .
Propriétés
IUPAC Name |
2,2-dichloroethylcyclopentane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12Cl2/c8-7(9)5-6-3-1-2-4-6/h6-7H,1-5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSNUBZFHHXSACU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CC(Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12Cl2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
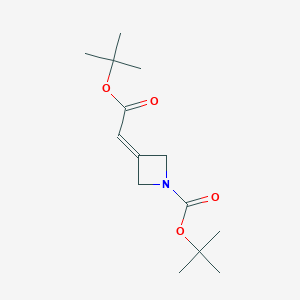
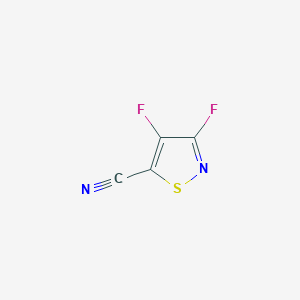
![5-Chloro-2-[4-(trifluoromethyl)triazol-1-yl]benzaldehyde](/img/structure/B6315233.png)
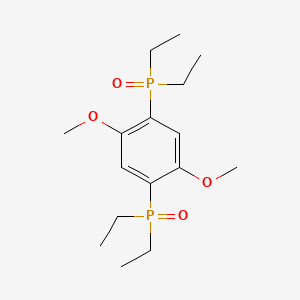


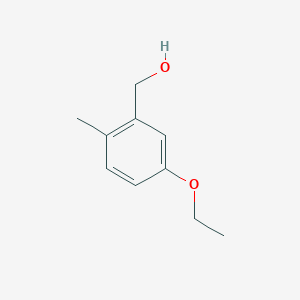
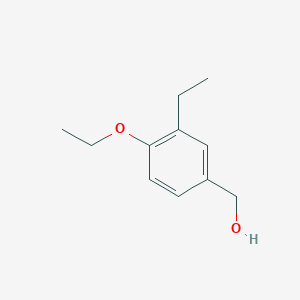

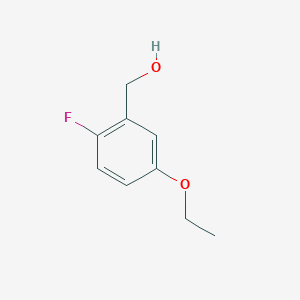

![N-[2-(Diphenylphosphino)ethyl]-2-(methylthio)-ethanamine](/img/structure/B6315288.png)
